molecular formula C29H35ClN6O6 B1434609 Z-Pro-Arg-AMC HCl CAS No. 70375-23-4

Z-Pro-Arg-AMC HCl

Cat. No.: B1434609
CAS No.: 70375-23-4
M. Wt: 599.1 g/mol
InChI Key: VDDBGUXMZLZWOW-SJEIDVEUSA-N
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Description

. This compound is widely utilized in biochemical research due to its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool for studying protease activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Pro-Arg-AMC HCl typically involves the coupling of Z-Gly-Pro-Arg with 7-amino-4-methylcoumarin (AMC) followed by hydrochloride salt formation. The process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the product is typically lyophilized for storage and distribution .

Chemical Reactions Analysis

Types of Reactions

Z-Pro-Arg-AMC HCl primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for proteases like trypsin and cathepsin K. Upon cleavage by these enzymes, the AMC moiety is released, resulting in fluorescence emission .

Common Reagents and Conditions

Major Products

The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which is fluorescent and can be quantified using a fluorometer .

Scientific Research Applications

Z-Pro-Arg-AMC HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Pro-Arg-AMC HCl involves its cleavage by specific proteases. The peptide bond between the arginine and AMC is hydrolyzed by the enzyme, releasing the fluorescent AMC moiety. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are the active sites of proteases like trypsin and cathepsin K, and the pathway involves the hydrolysis of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Pro-Arg-AMC HCl is unique due to its specific substrate sequence, which makes it highly selective for trypsin and cathepsin K. This selectivity allows for precise measurement of these enzymes’ activities in various biological samples .

Properties

IUPAC Name

benzyl (2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N6O6.ClH/c1-18-15-25(36)41-24-16-20(11-12-21(18)24)33-26(37)22(9-5-13-32-28(30)31)34-27(38)23-10-6-14-35(23)29(39)40-17-19-7-3-2-4-8-19;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,33,37)(H,34,38)(H4,30,31,32);1H/t22-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDBGUXMZLZWOW-SJEIDVEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)OCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)OCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35ClN6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70375-23-4
Record name L-Argininamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70375-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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